2-Amino-2-(2-anthryl)ethan-1-OL
CAS No.:
Cat. No.: VC17467026
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 2-amino-2-anthracen-2-ylethanol |
| Standard InChI | InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2 |
| Standard InChI Key | IYXAWKPHWZYHDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Introduction
2-Amino-2-(2-anthryl)ethan-1-OL is a chiral organic compound featuring an anthracene moiety attached to an amino alcohol backbone. This compound exists in two enantiomeric forms: (2R)-2-Amino-2-(2-anthryl)ethan-1-OL and (2S)-2-Amino-2-(2-anthryl)ethan-1-OL. The presence of the anthracene ring contributes to its photophysical properties and potential applications in materials science and medicinal chemistry.
Biological Activity and Applications
The biological activity of 2-Amino-2-(2-anthryl)ethan-1-OL is attributed to its structural features, particularly the anthracene moiety, which is known for its photodynamic properties. This makes it a candidate for applications in:
Synthesis and Chemical Reactions
The synthesis of 2-Amino-2-(2-anthryl)ethan-1-OL can be achieved through various organic synthesis methods. The compound's chiral nature and the presence of the anthracene ring make it a versatile building block for further chemical modifications.
Safety and Handling
Handling 2-Amino-2-(2-anthryl)ethan-1-OL requires caution due to its potential hazards:
-
Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
-
Precautionary Statements: P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P302+P352 (if on skin, wash with plenty of soap and water), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume